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Welcome to the Visikol Technical Support Center. This resource is designed for researchers,
scientists, and drug development professionals who are utilizing the Visikol® HISTO™ tissue
clearing technology and wish to minimize background fluorescence in their experiments. Here
you will find troubleshooting guides and frequently asked questions to help you achieve the
highest quality 3D imaging results.

Troubleshooting Guide: High Background
Fluorescence

High background fluorescence, or autofluorescence, can obscure your target signal and
compromise data quality. The following guide provides systematic steps to identify and mitigate
common causes of high background when using the Visikol HISTO workflow.

Problem: Diffuse, nhon-specific fluorescence across the
tissue.
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Possible Cause Recommended Action

Aldehyde fixatives like formaldehyde can cross-
link proteins, creating fluorescent products. To
minimize this, fix tissues for the minimum time
required for the sample size and type. For
example, fix tissues in 4% PFA or 10% NBF

overnight at 4°C, followed by 1-2 hours at room

Fixation-Induced Autofluorescence

temperature. For larger tissues, ensure they are
less than 6 mm thick for immersion fixation to

allow proper penetration without over-fixation.[1]

[2]

Elevated temperatures during dehydration,
staining, or clearing can increase background
fluorescence, particularly in the red spectrum
(530-600 nm).[1] To avoid this, perform all
Heat-Induced Autofluorescence incubation steps at room temperature or, for
particularly problematic tissues, at 4°C.[2] Note
that at 4°C, diffusion is slower, so incubation
times may need to be increased by 1.5 to 2

times.

The heme groups in red blood cells are a
significant source of broad-spectrum
) autofluorescence.[1] The most effective way to
Endogenous Pigments (Heme) o o ) )
eliminate this is to perfuse the tissue with
phosphate-buffered saline (PBS) before fixation

to remove the blood.[1]

Residual water in the tissue can lead to
cloudiness and increased background. Ensure
you are using fresh, anhydrous ethanol or
] methanol for the dehydration steps. If not stored

Incomplete Dehydration
properly, these solvents can absorb water from
the air. Also, ensure the sample vessel is well-
sealed during clearing as Visikol HISTO-2 is

hygroscopic.
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Problem: Speckled or granular background

fluorescence,
Possible Cause Recommended Action

Lipofuscin is an age-related lipophilic pigment
that autofluoresces across a broad spectrum
and can appear as granular deposits, especially
in neuronal and muscle tissues. For tissues not
expressing fluorescent proteins, a bleaching
Lipofuscin Accumulation step-can b-e employed.- This involves incubating
the tissue in 5% H20:2 in a methanol/DMSO
mixture (1 part 30% H203, 4 parts methanol, 1
part 100% DMSO) overnight at 4°C before
staining and clearing. Important: This bleaching
step is not compatible with fluorescent proteins

as it will quench their signal.

If the background appears punctate, it may be
] due to aggregates of the fluorescently labeled
Antibody Aggregates ] ) )
secondary antibody. Centrifuge the antibody

solution before use to pellet any aggregates.

Frequently Asked Questions (FAQs)

Q1: I'm still experiencing high background fluorescence after following the standard Visikol
HISTO protocol. What is the first thing | should try?

Al: The most common cause of persistent high background is related to temperature during
processing. As a first step, we recommend shifting all steps of the protocol to be conducted at
4°C.[2] While this will require you to increase the duration of each step by approximately 50%,
it is often very effective at reducing autofluorescence.

Q2: Can the choice of solvent during dehydration affect background fluorescence?

A2: Yes. If you are working with tissues that have a significant autofluorescence problem, using
100% dry ethanol for the dehydration steps instead of methanol can help reduce background.
[2] This is especially important when working with tissues expressing fluorescent proteins.
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Q3: My tissue didn't clear completely and has a high background. Are these issues related?

A3: Yes, incomplete clearing can contribute to higher background signal. The most common
reason for a lack of tissue transparency is incomplete dehydration. Ensure you are using pure,
water-free methanol or ethanol. If your tissue is still not clear, you can try placing it back into
Visikol HISTO-1 for 24 hours, followed by a 2-hour incubation in methanol, and then back into
fresh Visikol HISTO-1 for 24 hours, followed by fresh Visikol HISTO-2 for 24 hours.

Q4: | am working with tissues that contain fluorescent proteins. What special precautions
should | take to minimize background fluorescence without quenching my signal?

A4: When working with fluorescent proteins, it is critical to avoid the hydrogen peroxide
bleaching step, as this will destroy the fluorescent protein signal. To manage autofluorescence
in these samples, substitute ethanol for methanol in the protocol and perform all steps at 4°C.
Additionally, protect your samples from light as much as possible, for example, by wrapping
your sample containers in aluminum foil, as fluorescent proteins can photobleach quickly.

Q5: Does the type of container | use for clearing matter?

A5: Absolutely. Visikol HISTO-2 will degrade polystyrene. Using polystyrene containers can
lead to leaching of plastics into the solution, which can interfere with the clearing process and
potentially increase background. We strongly recommend using polypropylene or glass
containers for all clearing steps.

Experimental Protocols
Standard Visikol HISTO Protocol for Tissues without
Fluorescent Proteins

This protocol is a general guideline. Incubation times and reagent volumes may need to be
optimized based on tissue type and size.

o Fixation: Perfuse the animal with PBS followed by 4% paraformaldehyde (PFA). Post-fix the
tissue in 4% PFA overnight at 4°C.

e Washing: Wash the tissue in PBS twice for at least 1 hour each time.
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o Dehydration: Dehydrate the tissue through a graded series of methanol:
o 50% methanol in PBS
o 80% methanol in deionized water
o 100% methanol (two changes)
o Clearing (Step 1): Incubate the tissue in Visikol HISTO-1 until transparent.
o Clearing (Step 2): Incubate the tissue in Visikol HISTO-2 for final refractive index matching.

e Imaging: Image the cleared tissue in Visikol HISTO-2.

Protocol for Reducing Autofluorescence in Tissues with
Fluorescent Proteins

o Fixation: Perfuse with PBS and 4% PFA as in the standard protocol.
e Washing: Wash the tissue in PBS twice for at least 1 hour each time at 4°C.
o Dehydration (at 4°C): Dehydrate the tissue in a graded series of cold ethanol:

30% ethanol in PBS

[e]

o

50% ethanol in PBS

70% ethanol in deionized water

o

90% ethanol in deionized water

[¢]

[¢]

100% ethanol (two changes)

e Clearing (at 4°C):

o Incubate in Visikol HISTO-1.

o Incubate in Visikol HISTO-2.
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¢ Imaging: Image the cleared tissue in Visikol HISTO-2.

Visualizing the Workflow

4 Tissue Preparation )
Optional but Recommended:
PBS Perfusion to remove blood

1. Fixation
(e.g., 4% PFA)

2. PBS Wash
- J
Standard Low Autofluorescence
Protocol Protocol
Dehydration

3a. Graded Methanol Series 3b. Graded Ethanol Series at 4°C

(Standard Protocol) (For Fluorescent Proteins & High Autofluorescence)

4 Clearing )
Y

(4. Visikol HISTO—l)di
(5. Visikol HISTO—Z)

- J

Imaping

6. 3D Fluorescence Imaging
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Click to download full resolution via product page

Caption: Workflow for tissue clearing with Visikol HISTO, highlighting alternative dehydration
steps for reducing autofluorescence.

Caption: A decision-making diagram for troubleshooting high background fluorescence in the
Visikol HISTO protocol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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